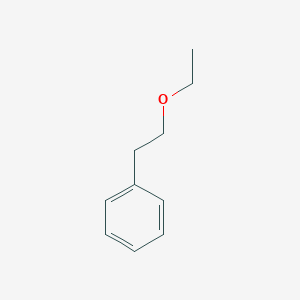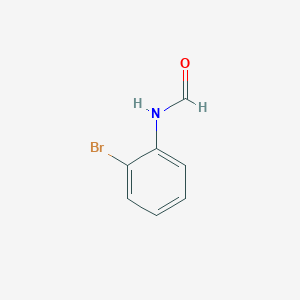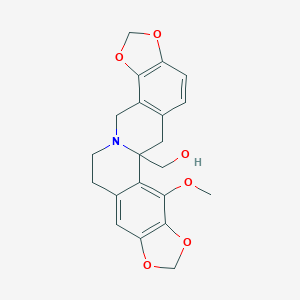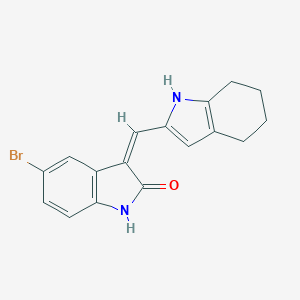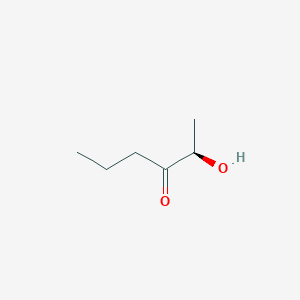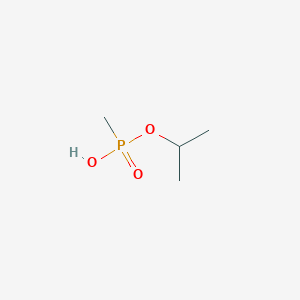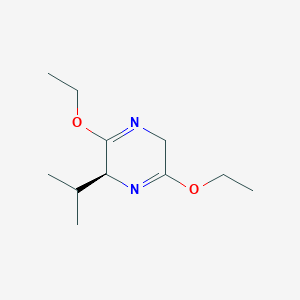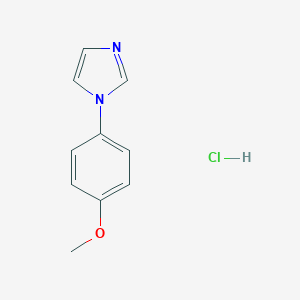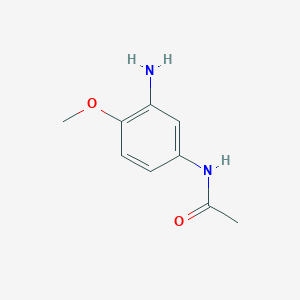![molecular formula C6H10Cl2F4OSi B160917 Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane CAS No. 1692-54-2](/img/structure/B160917.png)
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, also known as TMCTS, is a chemical compound that is widely used in scientific research. It is a versatile reagent that has a wide range of applications in various fields, including organic synthesis, materials science, and surface chemistry. In
Wissenschaftliche Forschungsanwendungen
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the preparation of functionalized surfaces, such as self-assembled monolayers. In addition, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is used as a crosslinking agent in the preparation of silicone elastomers and in the modification of polymers.
Wirkmechanismus
The mechanism of action of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is not fully understood. However, it is believed to react with hydroxyl groups present on the surface of materials, forming a covalent bond with the surface. This results in the formation of a stable, functionalized surface that can be used for a variety of applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also considered to be a low-risk chemical, with no significant hazards associated with its use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is its versatility. It can be used in a wide range of applications, from organic synthesis to materials science. It is also relatively easy to handle and store, making it a popular choice for researchers. However, there are some limitations to its use. For example, it can be difficult to control the extent of functionalization when using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, which can lead to inconsistent results. In addition, it can be expensive, which may limit its use in some laboratories.
Zukünftige Richtungen
There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research. One area of interest is the development of new functionalized surfaces using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. This could lead to the creation of new materials with unique properties and applications. Another area of interest is the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the synthesis of new silicon-containing compounds. This could lead to the development of new drugs, catalysts, and materials. Finally, there is potential for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the field of nanotechnology, where it could be used to create new nanostructures with unique properties.
Conclusion:
In conclusion, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is a versatile reagent that has a wide range of applications in scientific research. It is commonly used in organic synthesis, materials science, and surface chemistry. While there are some limitations to its use, it is considered to be a low-risk chemical with no significant hazards associated with its use. There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research, including the development of new functionalized surfaces, the synthesis of new silicon-containing compounds, and the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in nanotechnology.
Synthesemethoden
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane can be synthesized using a variety of methods. One of the most common methods is the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl magnesium bromide. This reaction results in the formation of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane as a colorless liquid. Another method involves the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propene in the presence of a catalyst such as palladium on carbon.
Eigenschaften
CAS-Nummer |
1692-54-2 |
|---|---|
Produktname |
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
Molekularformel |
C6H10Cl2F4OSi |
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C6H10Cl2F4OSi/c1-14(7,8)4-2-3-13-6(11,12)5(9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
YDAPSIYKUYWNDG-UHFFFAOYSA-N |
SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Kanonische SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Andere CAS-Nummern |
1692-54-2 |
Synonyme |
dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



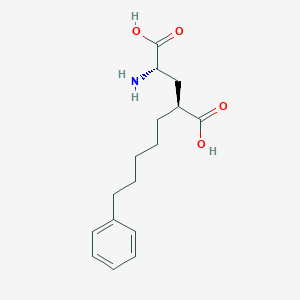

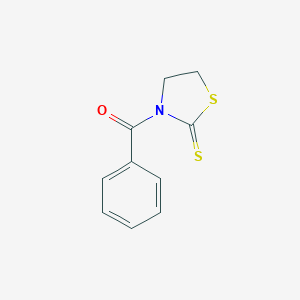
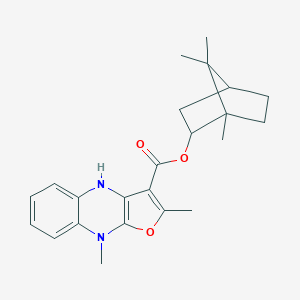
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
